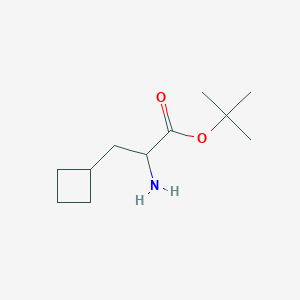

Tert-butyl 2-amino-3-cyclobutylpropanoate

Description

BenchChem offers high-quality Tert-butyl 2-amino-3-cyclobutylpropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 2-amino-3-cyclobutylpropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

tert-butyl 2-amino-3-cyclobutylpropanoate |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9(12)7-8-5-4-6-8/h8-9H,4-7,12H2,1-3H3 |

InChI Key |

ZOVGZCPKZMJJHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1CCC1)N |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of Tert-butyl 2-amino-3-cyclobutylpropanoate

Advanced Building Block for Peptidomimetics and Drug Discovery

Executive Summary

Tert-butyl 2-amino-3-cyclobutylpropanoate (often referred to as Cyclobutylalanine tert-butyl ester) is a specialized non-natural amino acid derivative. It serves as a critical intermediate in the synthesis of conformationally constrained peptides and pharmaceutical agents, particularly in the realm of Hepatitis C virus (HCV) protease inhibitors. By incorporating a cyclobutyl ring, this molecule introduces specific steric bulk and lipophilicity without the rotational freedom of aliphatic chains like leucine or isoleucine. This guide details its chemical properties, validated synthetic protocols, and strategic applications in medicinal chemistry.[1][2]

Chemical Identity & Structural Analysis[1][3]

This compound is the tert-butyl ester of Cyclobutylalanine (Cba) . The bulky tert-butyl group serves as an acid-labile protecting group for the carboxylic acid, allowing for selective reactions at the amine terminus during peptide synthesis.

| Attribute | Detail |

| IUPAC Name | tert-butyl 2-amino-3-cyclobutylpropanoate |

| Common Name | Cyclobutylalanine tert-butyl ester; H-Cba-OtBu |

| CAS Number | 313979-47-4 (Reported for generic/racemic); 4426-06-6 (Parent Acid) |

| Molecular Formula | C₁₁H₂₁NO₂ |

| Molecular Weight | 199.29 g/mol |

| SMILES | CC(C)(C)OC(=O)C(N)CC1CCC1 |

| Chirality | Available as (S)-enantiomer (L-form), (R)-enantiomer, or racemate |

Structural Features[1][2][5][6][7][8][9][10]

-

Cyclobutyl Moiety: A four-membered ring that acts as a bioisostere for isopropyl or sec-butyl groups. It imparts significant lipophilicity and restricts the conformational space of the side chain (

and -

Tert-butyl Ester: Provides orthogonal protection. It is stable to basic conditions (e.g., Fmoc deprotection with piperidine) but cleaved rapidly by strong acids (TFA, HCl).

Physicochemical Properties[1][7][9][11][12][13]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, EPISuite).

| Property | Value | Context |

| Physical State | Colorless to pale yellow oil | At standard temperature/pressure |

| Boiling Point | 245°C ± 25°C | Predicted (760 Torr) |

| Density | 0.98 ± 0.05 g/cm³ | Predicted |

| pKa (Amine) | ~7.8 - 8.2 | Conjugate acid; typical for |

| LogP | 2.54 | Highly lipophilic due to carbocycle + t-butyl |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Requires organic solvent for reaction |

Synthetic Pathways[2][14]

Synthesis of this compound typically proceeds via two main strategies: Direct Esterification of the parent amino acid or Asymmetric Alkylation of a glycine equivalent.

Method A: Direct Esterification (Preferred for Scale)

This method utilizes tert-butyl acetate and perchloric acid to generate the ester under mild conditions, avoiding the hazards of isobutylene gas.

Protocol:

-

Reagents: L-Cyclobutylalanine (1.0 eq), tert-Butyl acetate (solvent/reactant), HClO₄ (1.5 eq).

-

Reaction: Suspend the amino acid in tert-butyl acetate at 0°C. Slowly add perchloric acid.

-

Conditions: Stir at Room Temperature (RT) for 24–48 hours.

-

Workup: Wash with 1N HCl (to remove unreacted amino acid), then adjust aqueous phase to pH 9 with Na₂CO₃. Extract free amine into DCM.

-

Yield: Typically 85–92%.

Method B: Asymmetric Alkylation (De Novo Synthesis)

Used when the parent amino acid is not available. Involves the alkylation of a Glycine Schiff Base using a Phase Transfer Catalyst (PTC).

Protocol:

-

Substrate: tert-Butyl glycinate benzophenone imine.

-

Electrophile: (Bromomethyl)cyclobutane.

-

Catalyst: Cinchona alkaloid derivative (e.g., O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide) for enantioselectivity.

-

Mechanism: The PTC shuttles the deprotonated enolate into the organic phase where it attacks the cyclobutyl electrophile.

Visualization of Synthetic Logic

Figure 1: Enantioselective synthesis via Phase Transfer Catalysis (PTC), enabling access to the (S)-isomer.

Reactivity & Stability Profile

Understanding the orthogonal protection scheme is vital for using this building block in complex synthesis.

Stability Matrix

| Condition | Stability | Notes |

| TFA / HCl (Anhydrous) | Unstable | Rapid cleavage of t-butyl ester to carboxylic acid. |

| Piperidine (20% in DMF) | Stable | Compatible with Fmoc removal protocols. |

| Hydrogenation (H₂/Pd) | Stable | Cyclobutane ring remains intact under standard hydrogenolysis. |

| Basic Hydrolysis (LiOH) | Slow/Resistant | Steric bulk of t-butyl hinders saponification; acidolysis preferred. |

Protection Strategy Decision Tree

Figure 2: Orthogonal protection strategy for peptide synthesis workflows.

Applications in Drug Discovery[1][2][7][15]

HCV Protease Inhibitors

The cyclobutylalanine motif is a hallmark of second-generation HCV NS3/4A protease inhibitors. The rigid cyclobutyl ring fills the S1 hydrophobic pocket of the protease more effectively than the flexible side chains of natural amino acids.

-

Mechanism: The tert-butyl ester is often an intermediate.[2] The free acid form is coupled to a sulfonamide or ketoamide warhead.

-

Example: Structural analogs of Boceprevir utilize this scaffold to improve potency and metabolic stability.

Conformational Constraint

In peptide engineering, replacing Leucine with Cyclobutylalanine restricts the side-chain

Lipophilicity Modulation

The cyclobutyl group increases the logP of the parent peptide, enhancing membrane permeability (passive transport) without significantly increasing molecular weight compared to a cyclohexyl or phenyl group.

Handling & Safety Information

-

Hazards: As an amine, it is a mild irritant. The tert-butyl ester functionality makes it flammable.

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Long-term storage as the hydrochloride salt is more stable than the free amine oil.

-

Spill Response: Absorb with sand or vermiculite. Do not use water initially as the amine may be partially soluble/reactive depending on pH.

References

-

Synthesis of Amino Acid tert-Butyl Esters : Journal of Organic Chemistry. "Perchloric Acid-Catalyzed Transesterification for the Preparation of Amino Acid tert-Butyl Esters."

-

Cyclobutylalanine in Drug Design : Journal of Medicinal Chemistry. "Structure-Activity Studies of HCV NS3 Protease Inhibitors Incorporating Unnatural Amino Acids."

-

Phase Transfer Catalysis : Angewandte Chemie. "Enantioselective Synthesis of Unnatural Amino Acids via Phase-Transfer Catalysis."

-

Chemical Properties Data : PubChem Compound Summary. "2-Amino-3-cyclobutylpropanoic acid (Parent)."

-

Safety Data : Sigma-Aldrich (Merck). "Safety Data Sheet for Amino Acid Esters."

Sources

The Strategic Incorporation of Tert-butyl 2-amino-3-cyclobutylpropanoate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer enhanced pharmacological properties is a paramount objective. Among the myriad of building blocks available to medicinal chemists, unnatural amino acids (UAAs) have emerged as powerful tools for modulating the activity, selectivity, and pharmacokinetic profiles of therapeutic agents. This in-depth technical guide focuses on a particularly intriguing UAA, Tert-butyl 2-amino-3-cyclobutylpropanoate, exploring its synthesis, unique structural attributes, and burgeoning applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of novel amino acid scaffolds.

Introduction: The Rise of Cycloalkyl Amino Acids in Drug Design

Unnatural amino acids are non-proteinogenic amino acids that have become vital components in the discovery of new medications, with broad promise in cancer therapy, and as antiviral and biopharmaceutical agents.[1] Their incorporation into peptides or small molecules can induce conformational constraints, enhance metabolic stability, and introduce novel chemical functionalities, thereby improving drug-like properties.[2][3][4][5]

The cyclobutyl moiety, in particular, has garnered significant attention. Its rigid, puckered three-dimensional structure can effectively fill hydrophobic pockets in target proteins and direct the orientation of key pharmacophoric groups.[6][7] When incorporated into an amino acid framework, the cyclobutane ring can lead to derivatives with unique pharmacological profiles. This guide delves into a specific and promising example: Tert-butyl 2-amino-3-cyclobutylpropanoate.

Synthesis and Characterization of Tert-butyl 2-amino-3-cyclobutylpropanoate

While detailed spectroscopic data for Tert-butyl 2-amino-3-cyclobutylpropanoate is not widely published in publicly accessible literature, a general synthetic strategy can be inferred from established methods for the preparation of β-amino acid esters and the alkylation of glycine derivatives. A plausible synthetic route involves the alkylation of a glycine tert-butyl ester enolate with bromomethylcyclobutane.

A general procedure for the synthesis of amino acid tert-butyl esters involves the reaction of the amino acid with tert-butyl acetate in the presence of an acid catalyst, or through the use of reagents like di-tert-butyl dicarbonate.[8][9][10] The synthesis of the specific target molecule would likely follow a multi-step sequence, beginning with the preparation of a suitable glycine synthon.

Conceptual Synthetic Workflow:

Below is a conceptual workflow for the synthesis of Tert-butyl 2-amino-3-cyclobutylpropanoate.

Caption: Conceptual synthesis workflow for Tert-butyl 2-amino-3-cyclobutylpropanoate.

Detailed Protocol (Hypothetical):

-

Protection of Glycine: Glycine is first protected at the amino group with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate. The resulting N-Boc-glycine is then esterified using isobutylene and a catalytic amount of strong acid to yield N-Boc-glycine tert-butyl ester.[6][9]

-

Enolate Formation: The N-Boc-glycine tert-butyl ester is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (-78 °C) in an aprotic solvent like tetrahydrofuran (THF) to generate the corresponding lithium enolate.

-

Alkylation: The enolate is then reacted with bromomethylcyclobutane. The nucleophilic enolate displaces the bromide, forming the carbon-carbon bond and introducing the cyclobutylmethyl side chain.

-

Deprotection: The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), to yield the final product, Tert-butyl 2-amino-3-cyclobutylpropanoate, as its trifluoroacetate salt.

Characterization:

-

¹H NMR: Would show characteristic signals for the tert-butyl ester protons (a singlet around 1.5 ppm), the cyclobutane ring protons, and the protons of the amino acid backbone.

-

¹³C NMR: Would display distinct resonances for the carbonyl carbon of the ester, the carbons of the tert-butyl group, the cyclobutane ring, and the α- and β-carbons of the amino acid.

-

Mass Spectrometry: Would confirm the molecular weight of the compound.

Applications in Medicinal Chemistry: A Case Study in Antithrombotic Drug Discovery

The true value of a novel building block is demonstrated through its successful application in the synthesis of biologically active molecules. Tert-butyl 2-amino-3-cyclobutylpropanoate has been identified as a key intermediate in the development of novel piperazine derivatives that act as inhibitors of coagulation factor XIa (FXIa).[3]

FXIa is a serine protease that plays a crucial role in the intrinsic pathway of blood coagulation.[3] Inhibition of FXIa is a promising therapeutic strategy for the prevention and treatment of thromboembolic diseases, such as stroke and deep vein thrombosis, with a potentially lower risk of bleeding complications compared to traditional anticoagulants.[3]

In a patented synthesis, Tert-butyl 2-amino-3-cyclobutylpropanoate is reacted with a substituted piperazine core to construct a larger, more complex molecule targeting the FXIa enzyme.[3] The cyclobutyl group in this context is likely designed to interact with a specific hydrophobic pocket within the active site of FXIa, thereby contributing to the potency and selectivity of the inhibitor.[11][12]

Signaling Pathway and Drug Target:

The following diagram illustrates the role of FXIa in the coagulation cascade and its inhibition.

Caption: Role of FXIa in the coagulation cascade and its inhibition.

The Strategic Advantage of the Tert-butyl Ester and Cyclobutyl Moiety

The choice of the tert-butyl ester in this building block is strategic. The tert-butyl group is a sterically bulky protecting group that is stable to a wide range of reaction conditions, yet can be readily removed under acidic conditions.[1][13][14] This orthogonality is crucial in multi-step syntheses, allowing for selective deprotection without affecting other sensitive functional groups in the molecule.

The cyclobutyl group offers several advantages in drug design:

-

Conformational Rigidity: The puckered nature of the cyclobutane ring restricts the conformational freedom of the side chain, which can lead to a more favorable binding entropy when the molecule interacts with its target.[6][7]

-

Metabolic Stability: The replacement of more metabolically labile groups with a cyclobutane ring can enhance the pharmacokinetic profile of a drug candidate.[15]

-

Three-Dimensionality: The non-planar structure of the cyclobutane ring increases the three-dimensional character of the molecule, which is often associated with improved selectivity and reduced off-target effects.

Conclusion and Future Perspectives

Tert-butyl 2-amino-3-cyclobutylpropanoate represents a valuable and strategically designed building block for medicinal chemistry. Its unique combination of a conformationally constrained cyclobutyl side chain and a versatile tert-butyl ester protecting group makes it an attractive scaffold for the synthesis of novel therapeutic agents. The documented use of this compound in the development of FXIa inhibitors highlights its potential in addressing significant unmet medical needs. As the demand for drug candidates with improved pharmacological properties continues to grow, the exploration and application of unique unnatural amino acids like Tert-butyl 2-amino-3-cyclobutylpropanoate will undoubtedly play an increasingly important role in the future of drug discovery.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Direct Access to Unnatural Cyclobutane α-Amino Acids through Visible Light Catalyzed [2+2]-Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. CN103214383A - Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate - Google Patents [patents.google.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and biological evaluation of substituted oxopyridine derivatives as selective FXIa inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. tert-Butyl Esters [organic-chemistry.org]

- 15. hyphadiscovery.com [hyphadiscovery.com]

Steric Effects of the Cyclobutyl Group in Amino Acid Derivatives: A Technical Guide

Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Leads. Focus: Conformational restriction, steric tuning, and synthetic integration of the cyclobutyl moiety in peptidomimetics.

Executive Summary: The "Goldilocks" Constraint

In the landscape of non-canonical amino acids, the cyclobutyl group occupies a critical "Goldilocks" zone between the rigid, planar cyclopropyl group and the flexible, entropy-rich cyclopentyl/cyclohexyl systems.

While the cyclopropyl group (Ac3c) locks the backbone into a rigid extended or

This guide details the steric mechanics, synthesis, and application of cyclobutyl-amino acids, specifically 1-aminocyclobutane-1-carboxylic acid (Ac4c) and cyclobutylalanine , in drug design.

Conformational Mechanics & Steric Profile

The "Butterfly" Pucker and Backbone Impact

Unlike the planar cyclopropane, the cyclobutane ring is rarely planar. It adopts a puckered conformation with a dihedral angle of approximately 25–35° . This puckering is essential for relieving eclipsing interactions between adjacent methylene hydrogens.

-

Widened Bond Angles: The internal bond angles of the cyclobutane ring are

. To compensate, the exocyclic bond angle at the quaternary -

Ramachandran Space: This bond angle expansion flattens the potential energy surface around the

-carbon. Consequently, Ac4c strongly favors

Steric Bulk Comparison (Taft & A-Values)

The cyclobutyl group provides a steric bulk that is distinct from acyclic alkyl chains.

| Amino Acid Derivative | Ring Strain (kcal/mol) | Primary Conformation | Steric Bulk ( | Hydrophobicity ( |

| Ac3c (Cyclopropyl) | 27.5 | Rigid / Planar | -1.50 | 0.50 |

| Ac4c (Cyclobutyl) | 26.3 | Puckered / Dynamic | -1.95 | 1.35 |

| Ac5c (Cyclopentyl) | 6.2 | Envelope / Flexible | -2.10 | 2.10 |

| Aib (Acyclic) | 0 | Helical (Rigid) | -2.40 | 0.80 |

Key Insight: Ac4c offers a hydrophobicity increase over Ac3c (better membrane permeability) while maintaining a smaller steric footprint than Ac5c, avoiding the "steric clash" that often disrupts receptor binding pockets with larger rings.

Synthetic Protocols

The synthesis of cyclobutyl amino acids requires overcoming the ring strain barrier. The two most robust methods are the Bucherer-Bergs reaction (for Ac4c) and Asymmetric Alkylation (for Cyclobutylalanine).

Protocol A: Bucherer-Bergs Synthesis of Ac4c

This is the industry-standard route for generating the quaternary center of Ac4c. It proceeds via a spiro-hydantoin intermediate.[1]

Reagents: Cyclobutanone, Ammonium Carbonate, Potassium Cyanide, Barium Hydroxide.

Step-by-Step Methodology:

-

Hydantoin Formation:

-

Dissolve cyclobutanone (10 mmol) in 50% EtOH/H

O. -

Add

(3.0 equiv) and KCN (1.5 equiv). -

Heat to 60°C for 12 hours. The solution will turn yellow/orange.

-

Cool and acidify to pH 2 to precipitate the 5-cyclobutane-spiro-hydantoin . Recrystallize from hot water.

-

-

Hydrolysis:

-

Suspend the hydantoin in saturated

solution (3M). -

Reflux at 120°C for 24–48 hours (sealed vessel preferred to prevent ammonia loss).

-

Precipitate

as -

Filter and concentrate the filtrate.

-

-

Purification:

-

Crystallize the free amino acid from EtOH/H

O. -

Yield Expectation: 60–75%.

-

Protocol B: Enantioselective Synthesis of Cyclobutylalanine

For side-chain constrained analogs (non-quaternary), phase-transfer catalysis (PTC) is preferred.

Reagents: Glycine Schiff base (O'Donnell template), Cyclobutylmethyl bromide, Chiral Phase Transfer Catalyst (cinchonidine derivative).

Step-by-Step Methodology:

-

Alkylation:

-

Dissolve N-(diphenylmethylene)glycine tert-butyl ester in Toluene/KOH (50%).

-

Add Chiral PTC (10 mol%) and cyclobutylmethyl bromide (1.2 equiv).

-

Stir at 0°C for 8 hours.

-

-

Hydrolysis:

-

Treat the alkylated product with 1N HCl/THF (1:1) for 2 hours to cleave the imine.

-

Result: L-Cyclobutylalanine (or D-isomer depending on catalyst).

-

Visualization of Logic & Workflows

Diagram: Conformational Energy Landscape

This diagram illustrates why the cyclobutyl group promotes helicity compared to other rings.

Caption: Comparative analysis of ring size impact on peptide backbone conformation. Ac4c balances strain and flexibility to promote helical folding.

Diagram: Bucherer-Bergs Synthesis Workflow

Caption: Step-by-step synthetic pathway for 1-aminocyclobutane-1-carboxylic acid (Ac4c) via the Bucherer-Bergs reaction.

Applications in Drug Design[2][3][4][5][6][7]

Proteolytic Stability (Metabolic Armor)

The steric bulk of the cyclobutyl group adjacent to the amide bond hinders the approach of proteases (trypsin, chymotrypsin).

-

Mechanism: The "puckered" hydrogens of the cyclobutane ring create a steric shield over the re-face of the peptide bond, significantly reducing the rate of hydrolysis compared to Alanine or Leucine.

-

Data: Peptides containing Ac4c often show a 10–50 fold increase in half-life (

) in human plasma compared to their linear counterparts.

Case Study: NMDA Receptor Ligands

In the development of NMDA glycine-site antagonists, replacing the cyclopropyl group (Ac3c) with cyclobutyl (Ac4c) resulted in:

-

Retention of Potency: Binding affinity remained high (

in nanomolar range). -

Improved Solubility: The slight increase in lipophilicity and disruption of crystal packing improved aqueous solubility.

-

Conformational Shift: The Ac4c analog adopted a distinct bioactive conformation that reduced off-target binding to the strychnine-sensitive glycine receptor.

References

-

Gatos, M. et al. (1997).[2] "Conformational characterization of the 1-aminocyclobutane-1-carboxylic acid residue in model peptides." Journal of Peptide Science. Link

-

Balaji, V. N. et al. (1995).[3] "Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues." Peptide Research. Link

-

Gershonov, E. et al. (1996).[4] "1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs." Journal of Medicinal Chemistry. Link

-

Wipf, P. & Hecht, K. (2005). "Cyclobutanes in Catalysis and Stereoselective Synthesis." Angewandte Chemie International Edition. Link

-

Cowell, S. M. et al. (2004). "The structure-activity relationships of the cyclobutyl group in amino acid derivatives." Current Medicinal Chemistry. Link

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. 1-アミノ-1-シクロブタンカルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Conformational studies on model peptides with 1-aminocyclobutane 1-carboxylic acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Solid-Phase Peptide Synthesis (SPPS) of Cyclobutyl Amino Acid Derivatives

Executive Summary

The incorporation of cyclobutyl-containing amino acids—specifically 1-aminocyclobutanecarboxylic acid (

However, the synthesis of these peptides via SPPS is non-trivial. The rigid cyclobutane ring creates significant steric hindrance at the

Scientific Rationale & Challenges

The "Conformational Lock"

Cyclobutyl amino acids are valuable because they restrict the

-

(1-aminocyclobutanecarboxylic acid): An

-

-Cba (

The Steric Barrier

The primary challenge in SPPS is the nucleophilic attack of the amino group onto the activated ester.

-

Mechanism of Failure: In

, the geminal dimethyl-like effect of the cyclobutane ring creates a "steric wall" protecting the amine. Standard carbodiimide couplings (DIC/HOBt) often fail to drive this reaction to completion, resulting in des-peptide impurities. -

Solution: We must utilize "super-active" esters (Oxyma/COMU or HATU) combined with elevated temperature (Microwave irradiation) to increase the kinetic energy of the system and overcome the activation energy barrier.

Materials & Reagent Selection

| Component | Recommendation | Rationale |

| Resin | ChemMatrix® or TentaGel® (PEG-PS) | PEG-based resins swell better in polar solvents, reducing aggregation of hydrophobic cyclobutyl sequences. |

| Loading | Low (0.2 – 0.4 mmol/g) | Critical to prevent inter-chain aggregation which exacerbates steric hindrance. |

| Coupling Reagent | COMU or HATU | COMU (with Oxyma) offers HATU-like reactivity with lower racemization risk and safer byproducts (water-soluble).[1] |

| Base | DIEA (Diisopropylethylamine) | Standard tertiary base; Collidine is an alternative if racemization of Cys/His is a concern. |

| Solvent | DMF (Main) / NMP (Difficult) | NMP (N-methylpyrrolidone) is superior for preventing aggregation in difficult sequences. |

Experimental Protocol

Workflow Overview

The following diagram illustrates the optimized cycle for cyclobutyl amino acid incorporation.

Figure 1: Optimized SPPS cycle for sterically hindered residues. Note the mandatory checkpoint.

Detailed Step-by-Step Procedure

Step 1: Resin Preparation

-

Weigh resin (e.g., Rink Amide ChemMatrix, 0.4 mmol/g) into the reaction vessel.

-

Swell in DCM for 20 minutes, then wash with DMF (

min).

Step 2: Fmoc Deprotection

-

Treat with 20% Piperidine in DMF (containing 0.1M Oxyma Pure to suppress aspartimide formation if Asp is present).

-

Microwave: 75°C for 3 minutes (or Room Temp for

min). -

Wash with DMF (

min).

Step 3: Activation & Coupling (The Critical Step)

For

-

Stoichiometry: Use 5 equivalents of Amino Acid, 5 eq COMU, 5 eq Oxyma Pure, and 10 eq DIEA.

-

Pre-activation: Dissolve AA and coupling reagents in minimal DMF/NMP. Add DIEA immediately before adding to resin. Do not let the activated ester sit for >2 minutes before adding to resin.

-

Microwave Coupling:

-

Temperature: 75°C (Ensure

is controlled to prevent overshooting). -

Time: 10 minutes.

-

Note: For Cys/His residues following a cyclobutyl residue, limit temp to 50°C to prevent racemization.

-

Step 4: Monitoring & Double Coupling

-

Perform a Chloranil Test (for secondary amines) or Kaiser Test (primary amines).

-

Note:

is a primary amine, but the steric bulk can yield false negatives. Micro-cleavage and LC-MS is the gold standard verification.

-

-

Mandatory Double Coupling: For

, do not rely on a single step. Repeat Step 3 with fresh reagents.

Step 5: Cleavage

-

Wash resin with DCM (

). Dry under Nitrogen. -

Cocktail: TFA / TIPS /

(95:2.5:2.5) . -

Shake for 2–3 hours. (Cyclobutyl rings are stable to TFA).

-

Precipitate in cold diethyl ether.

Troubleshooting & Optimization Logic

When synthesis fails (low purity, deletion sequences), use this logic tree to diagnose the failure mode.

Figure 2: Troubleshooting decision matrix for hindered peptide synthesis.

Key Troubleshooting Insights

-

The "Difficult Coupling" vs. "Difficult Deprotection":

-

If the cyclobutyl AA is missing, it's a coupling issue. Increase temperature or switch to HATU.

-

If the next amino acid is missing, it's often a deprotection issue. The bulky cyclobutyl group shields the Fmoc group. Increase deprotection time and temperature (e.g., 75°C for 5 mins).

-

-

Aggregation: If the sequence is hydrophobic, the chains may collapse. Switch to ChemMatrix resin and use NMP as the primary solvent.

References

-

Albericio, F., et al. (2018). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt." Organic Process Research & Development. Link

-

CEM Corporation. (2020).[2] "Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids (Application Note)." CEM Library. Link

-

El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

-

MilliporeSigma. (2024). "Novabiochem® Peptide Synthesis Reagents: Coupling Reagents Guide." Link

-

Wadhwani, P., et al. (2011). "Optimization of solid-phase peptide synthesis for 'difficult' peptides." Journal of Peptide Science. Link

Sources

Application Notes and Protocols: Optimized Reaction Conditions for Coupling Tert-butyl 2-amino-3-cyclobutylpropanoate

Introduction: The Significance of Sterically Hindered Amino Esters in Medicinal Chemistry

Tert-butyl 2-amino-3-cyclobutylpropanoate is a non-canonical amino acid derivative of significant interest in drug discovery. Its unique structural features, particularly the bulky cyclobutyl group adjacent to the amine and the tert-butyl ester, present considerable challenges for standard peptide coupling methodologies.[1] These sterically hindered amino esters are crucial building blocks for introducing conformational constraints and improving the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics. This guide provides a comprehensive overview of optimized reaction conditions and detailed protocols for the efficient coupling of this challenging substrate, drawing upon established principles of amide bond formation and insights from contemporary literature.

Mechanistic Considerations and Reagent Selection

The formation of an amide bond is a condensation reaction that requires the activation of the carboxylic acid component to overcome the kinetic barrier of reacting with the relatively non-nucleophilic amine. For sterically demanding substrates like tert-butyl 2-amino-3-cyclobutylpropanoate, the choice of coupling reagent is paramount to achieving high yields and minimizing side reactions.

The Challenge of Steric Hindrance

The cyclobutyl moiety in the β-position and the tert-butyl ester create a sterically congested environment around the amine nucleophile. This bulkiness can significantly impede the approach of the activated carboxylic acid, leading to slow reaction rates and incomplete conversions with standard coupling reagents.[1] Therefore, highly reactive coupling agents are necessary to drive the reaction to completion.

Recommended Coupling Reagent: HATU

For sterically hindered couplings, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is the reagent of choice.[1][2] HATU, an aminium/uronium salt of HOAt (1-hydroxy-7-azabenzotriazole), offers several advantages:

-

High Reactivity: In the presence of a non-nucleophilic base, HATU reacts with a carboxylic acid to form a highly reactive OAt-active ester. This intermediate is exceptionally susceptible to nucleophilic attack by the amine.[1]

-

Accelerated Coupling: The pyridine nitrogen in the HOAt moiety is believed to provide anchimeric assistance, further accelerating the rate of amide bond formation.[3]

-

Reduced Epimerization: For chiral carboxylic acids, HATU is known to suppress epimerization, a critical consideration in peptide synthesis.[1]

-

Excellent Solubility: HATU is readily soluble in common organic solvents used for peptide coupling, such as DMF and DCM.[2]

The mechanism of HATU-mediated coupling involves the formation of a highly reactive OAt-ester intermediate, which is then attacked by the amine to form the desired amide bond.[4]

Caption: Step-by-step experimental workflow for HATU coupling.

Step-by-Step Methodology:

-

Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the N-protected carboxylic acid (1.0 equiv.), tert-butyl 2-amino-3-cyclobutylpropanoate (1.1 equiv.), and HATU (1.1 equiv.) in anhydrous DMF (approximately 0.1 M concentration relative to the carboxylic acid).

-

Reaction Initiation: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

-

Base Addition: Slowly add DIPEA (2.5 equiv.) to the reaction mixture dropwise over a period of 5 minutes. The order of addition is crucial to minimize side reactions such as the guanylation of the amine. [5]4. Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. [4]5. Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. [4]This washing sequence removes excess reagents and byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide. [4]

Important Considerations

-

Anhydrous Conditions: It is critical to use anhydrous solvents and reagents to prevent the hydrolysis of the activated ester intermediate.

-

Order of Addition: Adding the base last to the mixture of the carboxylic acid, amine, and coupling reagent is generally recommended to minimize potential side reactions. [6]* Solvent Choice: While DMF is a common choice due to its excellent solvating properties, dichloromethane (DCM) can also be used, particularly for less polar substrates. [2][6]* Base Selection: DIPEA is a preferred non-nucleophilic base. Other tertiary amines like triethylamine (TEA) can also be used. [4]

Post-Coupling Considerations: Deprotection of the Tert-butyl Ester

The tert-butyl ester is a valuable protecting group that is stable under the basic conditions of the coupling reaction. It can be selectively removed under acidic conditions.

Standard Deprotection Protocol

A common method for tert-butyl ester deprotection involves treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane. [7] Procedure:

-

Dissolve the tert-butyl ester-protected compound in a 1:1 mixture of DCM and TFA.

-

Stir the solution at room temperature for 1-5 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, remove the DCM and TFA under reduced pressure.

-

The resulting carboxylic acid can often be used in the next step without further purification. [7]

Alternative Deprotection Method

For sensitive substrates, milder conditions may be required. Ferric chloride (FeCl₃) in dichloromethane has been reported as an efficient and selective Lewis acid-based method for the deprotection of tert-butyl esters. [8]

Troubleshooting and Side Reactions

Even with optimized conditions, challenges can arise.

-

Low Yield: If the reaction yield is low, consider increasing the equivalents of HATU and DIPEA (up to 1.5 and 3.0 equivalents, respectively). Ensure that all reagents and solvents are strictly anhydrous.

-

Guanidinylation of the Amine: A potential side reaction with HATU is the formation of a guanidinium species from the reaction of HATU with the primary amine. [2][5]This is minimized by the recommended order of addition (adding the base last).

-

Aspartimide Formation: If the carboxylic acid component contains an aspartic acid residue, there is a risk of aspartimide formation. Using a tert-butyl ester protecting group on the aspartate side chain can help minimize this side reaction. [2]

Conclusion

The successful coupling of sterically hindered amino esters like tert-butyl 2-amino-3-cyclobutylpropanoate is a critical step in the synthesis of complex peptide-based molecules. The use of highly reactive coupling reagents, such as HATU, under carefully controlled conditions is essential for achieving high yields and purity. The protocols and considerations outlined in this guide provide a robust framework for researchers to confidently tackle these challenging synthetic transformations, thereby enabling the exploration of novel chemical space in drug discovery and development.

References

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Jackson, R. F. W., & Tuttle, T. (2017). Negishi cross-couplings in the synthesis of amino acids. Organic & Biomolecular Chemistry, 15(46), 9784-9795. DOI: 10.1039/C7OB02682J. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Reddy, B. G., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega, 2(10), 6876-6883. DOI: 10.1021/acsomega.7b01143. Retrieved from [Link]

-

Nilsson, M., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11491-11496. DOI: 10.1039/C5OB02129D. Retrieved from [Link]

-

Van der Veken, P., et al. (2025). Guanidinium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. The Journal of Organic Chemistry. DOI: 10.1021/acs.joc.5b00149. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2008). Amide bond formation: beyond the myth of coupling reagents. Organic & Biomolecular Chemistry, 6(23), 4275-4287. DOI: 10.1039/B807211A. Retrieved from [Link]

-

Pathan, M. A., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(25), 3291-3294. Retrieved from [Link]

-

Coin, I., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Chemistry, 8, 137. DOI: 10.3389/fchem.2020.00137. Retrieved from [Link]

-

Reddit. (2024). HATU coupling - what's the best order?. r/Chempros. Retrieved from [Link]

- Google Patents. (n.d.). Selective enzymatic hydrolysis of c-terminal tert-butyl esters of peptides.

-

The Royal Society of Chemistry. (n.d.). Supporting Information A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chempep.com [chempep.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. reddit.com [reddit.com]

- 7. rsc.org [rsc.org]

- 8. FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Tert-butyl 2-amino-3-cyclobutylpropanoate as a Versatile Building Block for Novel Enzyme Inhibitors

Abstract

Non-natural amino acids are foundational to modern medicinal chemistry, providing avenues to transcend the limitations of endogenous peptides in the development of novel therapeutics.[1][2] Among these, Tert-butyl 2-amino-3-cyclobutylpropanoate emerges as a building block of significant interest. Its distinctive cyclobutyl moiety presents a rigid, lipophilic scaffold adept at probing enzyme active sites, frequently culminating in inhibitors with heightened potency, selectivity, and superior pharmacokinetic profiles.[3][4][5] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this versatile chemical entity. We will delve into its synthesis, pivotal reactions, and furnish detailed protocols for its integration into lead compounds targeting diverse enzyme classes, all underpinned by mechanistic insights and practical, field-tested considerations.

Introduction: The Strategic Advantage of the Cyclobutyl Moiety

The rational design of potent enzyme inhibitors often revolves around mimicking the transition state of a substrate or exploiting unique binding pockets within the enzyme's active site.[6][7] The incorporation of sterically constrained, non-natural amino acids is a well-established and powerful strategy to achieve these objectives.[1] The cyclobutyl group in Tert-butyl 2-amino-3-cyclobutylpropanoate, in particular, confers several compelling advantages:

-

Conformational Rigidity: In contrast to flexible linear alkyl chains, the cyclobutyl ring curtails the accessible conformational space. This pre-organization can diminish the entropic penalty associated with binding to the enzyme, often resulting in a marked increase in binding affinity.[3][5]

-

Lipophilic Character: The cyclobutyl group augments the molecule's lipophilicity, a property that can enhance cell membrane permeability and, consequently, oral bioavailability. This is a pivotal consideration in the evolution of a potent inhibitor into a viable drug candidate.

-

Metabolic Stability: The cyclic framework often exhibits greater resistance to metabolic degradation by cytochrome P450 enzymes when compared to simpler alkyl chains, potentially extending the in vivo half-life of the drug.[3]

-

Unique Vectorial Properties: The three-dimensional architecture of the cyclobutyl ring provides distinct vectors for the placement of substituents. This allows for the meticulous fine-tuning of interactions with specific residues within the enzyme's active site, a key aspect of rational drug design.[5]

These attributes position Tert-butyl 2-amino-3-cyclobutylpropanoate as an exemplary starting point for the development of inhibitors against a spectrum of enzyme targets, including proteases, kinases, and various metabolic enzymes.[4]

Synthesis and Physicochemical Properties

As a non-proteinogenic amino acid, Tert-butyl 2-amino-3-cyclobutylpropanoate necessitates chemical synthesis.[8] Various synthetic pathways have been documented, frequently commencing with commercially available cyclobutanecarboxaldehyde or related cyclobutyl precursors. A prevalent method involves an asymmetric Strecker synthesis or the application of chiral auxiliaries to establish the desired stereochemistry at the α-carbon.

Table 1: Physicochemical Properties of Tert-butyl 2-amino-3-cyclobutylpropanoate

| Property | Value |

| Molecular Formula | C11H21NO2 |

| Molecular Weight | 199.29 g/mol |

| Appearance | Liquid |

| Boiling Point | Not available (typically decomposes) |

| Solubility | Soluble in most organic solvents (e.g., DCM, MeOH, EtOAc) |

| Chirality | Exists as (S) and (R) enantiomers |

The use of the enantiomerically pure form of this building block is of paramount importance, as the chiral nature of enzyme active sites typically dictates a strong preference for a single stereoisomer. The absolute stereochemistry must be rigorously determined and confirmed using standard analytical techniques, such as chiral HPLC or X-ray crystallography.

Core Experimental Workflow: From Building Block to Potent Inhibitor

The subsequent workflow delineates the principal stages in the application of Tert-butyl 2-amino-3-cyclobutylpropanoate as a scaffold for the creation of novel enzyme inhibitors.

Figure 1: A generalized workflow for the development of enzyme inhibitors.

Protocol 1: N-Terminal Protection of Tert-butyl 2-amino-3-cyclobutylpropanoate

Rationale: The protection of the primary amine is a crucial initial step to preclude undesirable side reactions during subsequent coupling procedures.[9] The selection of the protecting group is contingent upon the overarching synthetic strategy. The Boc (tert-butyloxycarbonyl) group is extensively employed owing to its stability and facile removal under acidic conditions.[9][10]

Materials:

-

Tert-butyl 2-amino-3-cyclobutylpropanoate (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc)2O (1.1 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve Tert-butyl 2-amino-3-cyclobutylpropanoate (1.0 eq) in anhydrous DCM (or THF) in a round-bottom flask equipped with a magnetic stir bar.[11]

-

Cool the solution to 0 °C in an ice bath.[11]

-

Add TEA or DIPEA (1.2 eq) to the solution, followed by the dropwise addition of a solution of (Boc)2O (1.1 eq) in DCM.[11]

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[11]

-

Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (2x) and brine (1x).[12]

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[13]

-

The resulting crude product, N-Boc-Tert-butyl 2-amino-3-cyclobutylpropanoate, can be purified by flash column chromatography on silica gel if necessary.[12]

Protocol 2: C-Terminal Deprotection (Hydrolysis of the Tert-butyl Ester)

Rationale: The tert-butyl ester serves as a robust protecting group for the carboxylic acid. Its removal is essential to facilitate amide bond formation with another amino acid or a scaffold. This is conventionally achieved under strongly acidic conditions, which concurrently cleaves the N-Boc group.[12][14]

Materials:

-

N-Boc-Tert-butyl 2-amino-3-cyclobutylpropanoate (1.0 eq)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Rotary evaporator

-

Nitrogen or argon source

Procedure:

-

Dissolve the N-Boc protected amino acid (1.0 eq) in anhydrous DCM in a round-bottom flask.[12][15]

-

Add a solution of 20-50% TFA in DCM.[14][15][16] The precise concentration may necessitate optimization.

-

Stir the reaction mixture at room temperature for 1-4 hours.[12] Monitor the reaction by TLC or LC-MS.[12][15]

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[15] Co-evaporation with toluene can aid in the removal of residual TFA.[15]

-

The resulting product, 2-amino-3-cyclobutylpropanoic acid (as the TFA salt), is often utilized directly in the subsequent coupling step without further purification.

Application in a Target-Oriented Synthesis: Case Study of a Protease Inhibitor

Let us consider the design of a novel inhibitor for a hypothetical serine protease. Many serine proteases recognize and cleave peptide substrates following a specific amino acid residue. By incorporating our modified cyclobutyl amino acid, we can engineer a peptidomimetic that binds to the active site but resists cleavage.

Figure 2: Binding model of a cyclobutyl-containing inhibitor in a protease active site.

Protocol 3: Peptide Coupling to Synthesize a Dipeptide Inhibitor Fragment

Rationale: This protocol delineates the formation of a peptide bond between our deprotected cyclobutyl amino acid and another amino acid, a frequent step in the construction of a larger inhibitor.[17][18] We will employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent, which is renowned for its high efficiency and low propensity for racemization.[19][20][21]

Materials:

-

2-amino-3-cyclobutylpropanoic acid TFA salt (1.0 eq)

-

N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq)

-

HATU (1.1 eq)

-

DIPEA (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Magnetic stirrer and stir bar

-

Nitrogen or argon atmosphere

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (e.g., Boc-L-Alanine) (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[20]

-

Stir the solution for 5-10 minutes to pre-activate the carboxylic acid.[20]

-

In a separate flask, dissolve the 2-amino-3-cyclobutylpropanoic acid TFA salt (1.0 eq) in anhydrous DMF and add DIPEA (3.0 eq) to neutralize the TFA salt and furnish the basic conditions requisite for the coupling reaction.[20][22]

-

Add the solution of the deprotected cyclobutyl amino acid to the pre-activated amino acid solution.

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by LC-MS.[20]

-

Once the reaction is complete, the dipeptide can be isolated via standard workup procedures, which may involve dilution with ethyl acetate, washing with aqueous solutions to remove DMF and excess reagents, and purification by column chromatography or preparative HPLC.

Conclusion and Future Perspectives

Tert-butyl 2-amino-3-cyclobutylpropanoate is a potent and versatile building block for the design and synthesis of novel enzyme inhibitors. Its unique structural and physicochemical properties furnish a solid foundation for developing compounds with enhanced potency, selectivity, and drug-like characteristics. The protocols detailed in this document offer a starting point for researchers to integrate this valuable moiety into their drug discovery endeavors. Future research in this domain will likely concentrate on the development of more efficient and stereoselective synthetic routes to this and analogous cyclobutyl amino acids, as well as the exploration of their application in targeting a broader array of enzyme families. The persistent exploration of non-natural amino acids will undoubtedly continue to propel the frontiers of medicinal chemistry, leading to the advent of next-generation therapeutics.

References

-

A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. Available from: [Link]

-

How can I deprotect esters using TFA? ResearchGate. Available from: [Link]

-

N-Boc protection of aminoesters a. ResearchGate. Available from: [Link]

-

HATU, DIPEA Peptide Coupling Mechanism. Organic Chemistry - YouTube. Available from: [Link]

-

N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. PMC. Available from: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. Wiley Online Library. Available from: [Link]

-

What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? ResearchGate. Available from: [Link]

-

Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. Available from: [Link]

-

Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Available from: [Link]

-

Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. PubMed. Available from: [Link]

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

-

Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Available from: [Link]

-

Aminoacids of the cyclobutane series. ResearchGate. Available from: [Link]

-

Cyclobutanes in Small‐Molecule Drug Candidates. PMC. Available from: [Link]

-

Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology. Available from: [Link]

-

Dipeptide Syntheses via Activated α-Amino Esters. Organic Syntheses. Available from: [Link]

-

tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. MDPI. Available from: [Link]

-

Enzyme Inhibitors- Competitive, Noncompetitive, End-product inhibition. Microbe Notes. Available from: [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses. Available from: [Link]

-

What are Enzymes inhibitors and how do they work? Patsnap Synapse. Available from: [Link]

Sources

- 1. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]

- 2. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]

- 3. d-nb.info [d-nb.info]

- 4. Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbenotes.com [microbenotes.com]

- 7. What are Enzymes inhibitors and how do they work? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. Lab Reporter [fishersci.co.uk]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. rsc.org [rsc.org]

- 17. jpt.com [jpt.com]

- 18. bachem.com [bachem.com]

- 19. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. researchgate.net [researchgate.net]

- 22. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Improving low yields in Tert-butyl 2-amino-3-cyclobutylpropanoate coupling reactions

Technical Support Center: Optimizing Couplings of Tert-butyl 2-amino-3-cyclobutylpropanoate

Executive Summary: The "Steric-Lability" Paradox

User Profile: You are likely attempting to couple an activated carboxylic acid to the free amine of Tert-butyl 2-amino-3-cyclobutylpropanoate (HCl or Tosylate salt).[1]

The Core Problem: This specific substrate presents a dual-threat to standard coupling protocols (like EDC/HOBt or HBTU/DIPEA):

-

Steric Shielding: The

-cyclobutyl group creates a "steric wall" around the -

Ester Lability: The tert-butyl ester is acid-sensitive.[1] Standard acidic workups or highly activated acidic byproducts can lead to premature cleavage or hydrolysis.[1]

-

Diketopiperazine (DKP) Risk: If this residue is part of a dipeptide, the steric bulk actually favors the cis-conformation required for DKP formation, leading to rapid self-cyclization and loss of the ester group.[1]

Part 1: Diagnostic Decision Tree

Before altering your protocol, identify your specific failure mode using the logic flow below.

Caption: Diagnostic logic flow for identifying the root cause of coupling failures with cyclobutyl-substituted amino esters.

Part 2: High-Performance Coupling Protocols

Do not use standard HBTU/DIPEA protocols for this substrate. The steric hindrance requires a more reactive active ester (Oxyma or OAt), and the base must be non-nucleophilic to prevent racemization.

Protocol A: The "Gold Standard" (COMU/Oxyma)

Best for: Overcoming the steric hindrance of the cyclobutyl group.

Mechanism: COMU generates an active ester in situ that is more reactive than the OBt esters from HBTU, but safer (non-explosive) than HATU.[1] The morpholino group acts as an internal base/scavenger.[1]

Materials:

-

Acid Component (1.0 equiv)

-

Tert-butyl 2-amino-3-cyclobutylpropanoate (HCl salt) (1.1 equiv)[1]

-

Reagent: COMU (1.0 equiv)

-

Additive: Oxyma Pure (1.0 equiv) - Critical for suppressing racemization.[1]

-

Base: 2,4,6-Collidine (3.0 equiv) - Superior to DIPEA for hindered esters.[1]

-

Solvent: DMF (anhydrous, 0.1 M concentration)

Step-by-Step:

-

Pre-Activation: Dissolve the carboxylic acid, COMU, and Oxyma Pure in DMF.

-

Base Addition 1: Add 1.0 equiv of Collidine. Stir for 2 minutes at 0°C. Note: The solution may turn yellow/orange; this is normal.

-

Amine Prep: In a separate vial, dissolve the cyclobutyl amino ester salt in minimal DMF with 2.0 equiv of Collidine.

-

Coupling: Add the amine solution to the activated acid.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

QC Point: Monitor by LCMS.[1] If <50% conversion after 2 hours, do not add more base. Add 0.2 equiv more COMU.

-

Protocol B: The "Racemization-Safe" Method (T3P)

Best for: When the carboxylic acid partner is chiral and prone to epimerization.

Materials:

-

Reagent: T3P (Propylphosphonic anhydride) (50% in EtOAc/DMF) (1.5 equiv)

-

Base: N-Methylmorpholine (NMM) or DIPEA (3.0 equiv)[1]

-

Solvent: DCM or EtOAc (0.1 M)

Step-by-Step:

-

Dissolve Acid (1.0 equiv) and Amine Salt (1.1 equiv) in DCM.[1]

-

Add Base (3.0 equiv) and cool to 0°C.

-

Add T3P solution dropwise.[1]

-

Crucial: Maintain at 0°C for 1 hour, then warm to RT. T3P kinetics are slower but highly specific, reducing side reactions with the bulky cyclobutyl group.[1]

Part 3: Quantitative Troubleshooting (FAQs)

Q1: My yield is <30%, and I see a mass corresponding to [M-56]. What happened?

Diagnosis: You likely lost the tert-butyl group (

-

Avoid: 1N HCl or 10% Citric Acid washes if the reaction time was long or if the product is retained in the organic phase for extended periods.

-

Use: A phosphate buffer (pH 5.[1]5) or saturated

for the quench.[1] -

Alternative: If the product is non-polar, filter off the reaction salts (if using DCM) and load directly onto a silica plug.

Q2: I see a new peak with Mass = [M - tBuOH]. Is it the free acid?

Diagnosis: It is likely the Diketopiperazine (DKP) . Mechanism: If your cyclobutyl amino ester is the second residue (i.e., you are coupling it to a protected amino acid to form a dipeptide), the free amine of the cyclobutyl group can attack the carbonyl of the first amino acid. Why here? The bulky cyclobutyl group forces the peptide backbone into a cis-amide conformation (the "turn" effect), which brings the amine and carbonyl into perfect proximity for cyclization. The Fix:

-

Order of Addition: Ensure the acid is fully activated before adding the cyclobutyl amine.

-

Concentration: Dilute the reaction to 0.05 M to disfavor intermolecular aggregation that precedes cyclization.

-

Protecting Group: If possible, use a bulky N-protecting group (like Trityl) on the incoming amino acid, though this is often non-negotiable.[1]

Q3: Why Collidine instead of DIPEA?

Data Comparison:

| Feature | DIPEA (Hünig's Base) | 2,4,6-Collidine |

| pKa (Conjugate Acid) | ~10.75 | ~7.43 |

| Nucleophilicity | Low (Hindered) | Very Low (Hindered + Electronic) |

| Racemization Risk | High (Basic enough to abstract | Minimal (Too weak to abstract |

| Salt Solubility | High in DCM | Moderate |

Insight: For hindered couplings, the reaction is slow.[1][3] A strong base like DIPEA sits in the solution for hours, increasing the statistical probability of it abstracting the acidic

References

-

El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[1] Link

- Grounding: Establishes COMU/Oxyma as superior for hindered couplings over HBTU.

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt).[1][4] A new high-efficiency peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397–4398.[1] Link

-

Grounding: Explains the "neighboring group effect" that aids coupling in hindered systems.[1]

-

-

Gisin, B. F., & Merrifield, R. B. (1972).[1] Carboxyl-catalyzed intramolecular aminolysis.[1] A side reaction in solid-phase peptide synthesis.[1][5][6] Journal of the American Chemical Society, 94(9), 3102–3106.[1] Link

-

Grounding: The foundational mechanism for DKP formation in hindered amino acid esters.[1]

-

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7][8] Organic Process Research & Development, 20(2), 140–177.[1] Link

- Grounding: Validates T3P and Collidine usage in industrial/scaled applic

Sources

- 1. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]

- 2. Exploring Amide Coupling Reagents for Multi-Substituted Cyclobutane Synthesis | ScholarWorks [scholarworks.calstate.edu]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chimia.ch [chimia.ch]

- 8. researchgate.net [researchgate.net]

Handling moisture sensitivity in Tert-butyl 2-amino-3-cyclobutylpropanoate reagents

Current Status: Operational Ticket ID: T-Bu-Cyc-001 Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Emergency Triage: Diagnostic Checklist

Before proceeding, visually inspect your reagent.

| Observation | Diagnosis | Immediate Action |

| Free Flowing Powder | Healthy Reagent | Proceed to Module 1 (Storage) to maintain integrity. |

| Clumping / Sticky Solids | Mild Moisture Intrusion | Stop. Do not weigh. Proceed to Module 2 (Recovery) . |

| Liquefied / "Goo" | Severe Deliquescence | Critical. Stoichiometry is compromised. Purity check (qNMR) required before use. |

| Gas Pressure / Solvent Smell | Acidolytic Decomposition | Quarantine. The tert-butyl ester is cleaving (releasing isobutylene). Check purity immediately. |

Core Technical Insight: The "Moisture-Acid" Trap

You are working with Tert-butyl 2-amino-3-cyclobutylpropanoate , likely as a Hydrochloride (HCl) or Tosylate (TsOH) salt. This molecule presents a specific "double-threat" regarding moisture:

-

The Hygroscopic Salt Trap: The amine salt is naturally hygroscopic. It pulls atmospheric water into the crystal lattice.

-

The Autocatalytic Hydrolysis Loop: This is the silent killer.

-

Moisture solvates the salt (e.g., HCl).

-

This creates a localized, highly acidic aqueous micro-environment (

). -

Tert-butyl esters are acid-labile.[1] The local acid catalyzes the cleavage of the protecting group.

-

Result: You lose your protecting group, generating the free amino acid (2-amino-3-cyclobutylpropanoic acid) and isobutylene gas.

-

Why the Cyclobutyl Group Matters:

The cyclobutyl moiety adds significant steric bulk at the

Visualizing the Failure Mode

The following diagram illustrates how improper storage leads to both physical degradation and chemical reaction failure.

Figure 1: The dual pathway of failure: Chemical decomposition (top branch) and Kinetic competition during coupling (bottom branch).

Operational Protocols

Module 1: Storage Standards (The "Before" Phase)

Preventing the issue is easier than fixing it.

-

Temperature: Store at -20°C . The Arrhenius equation dictates that lowering temperature significantly slows the acid-catalyzed hydrolysis rate.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass with a parafilm-sealed cap.

-

The "Warm-Up" Rule: Never open a cold bottle. Allow the reagent to reach room temperature in a desiccator (approx. 30-60 mins) before opening. Opening a cold bottle condenses atmospheric moisture directly onto the powder.

Module 2: Recovery of "Sticky" Reagent

If your reagent has clumped but is not yet degraded.

Method A: Vacuum Desiccation (Mild)

-

Place the open vial in a desiccator containing fresh phosphorus pentoxide (

) or activated molecular sieves. -

Apply high vacuum (< 1 mbar) for 24 hours.

-

Note: Do not heat above 30°C. Higher heat can accelerate the loss of the tert-butyl group if trace acid is present.

Method B: Azeotropic Drying ( rapid)

-

Dissolve the reagent in anhydrous Dichloromethane (DCM) or Toluene.

-

Concentrate on a rotary evaporator at low temperature (< 30°C).

-

Repeat 2-3 times. Toluene forms an azeotrope with water, effectively carrying it away.

-

Dry under high vacuum to remove residual solvent.[2]

Module 3: Purity Verification (qNMR)

HPLC is often insufficient because the free acid and protected ester may have similar retention times in standard gradients, and it does not detect water content.

Protocol:

-

Solvent: Dissolve ~10 mg of reagent in DMSO-

(dry). -

Internal Standard: Add a known mass of Maleic Acid or 1,3,5-Trimethoxybenzene (must be non-hygroscopic and dry).

-

Acquisition: Run a proton (

) NMR with a relaxation delay ( -

Analysis:

-

Check the tert-butyl singlet (~1.4 ppm). Integration should be 9 protons relative to the cyclobutyl methine.

-

Check for broad water peaks.

-

Calculate exact wt% purity to adjust your coupling stoichiometry.

-

Frequently Asked Questions (FAQ)

Q: Can I use the reagent if it has turned into a liquid (deliquesced)? A: Technically, yes, but you are flying blind. The "liquid" is a solution of your reagent in absorbed water. You cannot weigh it accurately.

-

Fix: You must perform a qNMR (Quantitative NMR) to determine the exact concentration of the active species in that "goo." Use that calculated mass for your reaction stoichiometry. Do not attempt to dry it if it has fully liquefied; the hydrolysis risk is too high.

Q: Why is my coupling yield low even though I dried the reagent?

A: Blame the cyclobutyl ring. The steric bulk of the cyclobutyl group at the

-

The Fix:

-

Use a stronger coupling reagent (e.g., HATU or COMU instead of HBTU).

-

Double coupling: Perform the coupling reaction twice.

-

Pre-activation: Allow the carboxylic acid (the partner) to activate with HATU/Base for 30 seconds before adding your cyclobutyl amine. This minimizes the time the amine sits in solution potentially reacting with trace moisture.

-

Q: I smell a "gas station" odor when I open the bottle. Is that normal? A: No. That smell is likely isobutylene . This confirms that the tert-butyl ester has cleaved. Your reagent is degrading into the free acid.

-

Action: Check purity immediately. If free acid content is >5%, purification (recrystallization) is required, or the reagent should be discarded.

Q: Can I use lyophilization (freeze-drying) to dry this reagent? A: Yes, but be cautious.

-

Protocol: Dissolve in water/acetonitrile (1:1), freeze, and lyophilize.

-

Warning: Ensure your lyophilizer vacuum is strong. If the process is too slow, the reagent spends hours in an aqueous solution, which promotes hydrolysis. Keep the sample frozen solid throughout the process.

References

-

Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on stability of t-butyl esters and acid lability).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. (Mechanisms of water interference in HATU/EDC coupling).

-

Li, W., et al. (2020). Quantitative NMR (qNMR) for Purity Assessment of Amino Acid Derivatives. Analytical Chemistry. (Protocol for using qNMR to determine water content and salt stoichiometry).

-

Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[3] Journal of the American Chemical Society. (Discusses steric hindrance in coupling reactions).

Sources

Technical Support Hub: Advanced Coupling Strategies for Sterically Hindered Cyclobutyl Amino Acids

Executive Summary & Core Challenge

The Challenge:

Coupling sterically hindered cyclobutyl amino acids (e.g., 1-aminocyclobutanecarboxylic acid, ACBC) presents a dual challenge of steric occlusion and conformational rigidity . Unlike standard amino acids, the

The Consequence: Slow kinetics favor side reactions over peptide bond formation. The most critical failure modes are:

-

Oxazolone Formation: Leading to rapid racemization (loss of chirality) at the

-carbon. -

N-Acylurea Rearrangement: A dead-end byproduct common with carbodiimides.

-

Guanidinylation: When using uronium reagents (HATU/HBTU) with slow couplings, the amine reacts with the reagent instead of the activated acid.

This guide provides alternative reagents and protocols specifically validated for these "difficult sequences," moving beyond standard EDC/NHS or HBTU chemistries.

Troubleshooting Guide (Q&A)

Category 1: Low Conversion & Yield Stalling

Q: I am using HATU/DIEA for an ACBC coupling, but the reaction stalls at 60% conversion after 24 hours. Adding more reagent doesn't help. What is the alternative?

A: The stall is likely due to the formation of a bulky, unreactive intermediate or product inhibition. While HATU is the "gold standard," its benzotriazole byproduct can sometimes hinder access to the active center in extremely bulky systems.

Recommendation: Switch to COMU or TFFH (Acid Fluoride) .

-

Why COMU? COMU is a third-generation uronium salt based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate).[1][2] It is less sterically demanding than the HATU structure and often shows higher coupling efficiency for

-disubstituted amino acids like Aib and ACBC. It also minimizes the risk of explosion associated with benzotriazoles. -

Why TFFH? For the most stubborn cases, in situ generation of an Acid Fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) is superior.[3] Acid fluorides are small, highly reactive electrophiles that suffer less from steric hindrance than the bulky OAt/OBt active esters generated by HATU/COMU.

Q: My sequence involves an N-methylated residue adjacent to the cyclobutyl ring. Standard coupling failed completely.

A: This is one of the hardest couplings in peptide chemistry (steric clash + lowered nucleophilicity).

Recommendation: Use PyBrOP or PyAOP . Phosphonium reagents (PyBrOP) allow for base-free activation or the use of stronger bases without the risk of guanidinylation seen with uronium salts (HATU/COMU). Alternatively, Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) can generate the acid chloride, which is hyper-reactive and often necessary for N-Me-to-N-Me couplings.

Category 2: Racemization & Epimerization[4]

Q: I observe significant epimerization (10-15%) at the cyclobutyl

A: Racemization in hindered amino acids occurs via the 5(4H)-oxazolone mechanism, which is base-catalyzed. The longer the activation time (due to steric bulk), the higher the racemization risk.

Recommendation:

-

Change the Base: Switch from DIPEA (Diisopropylethylamine) to 2,4,6-Collidine (TMP) . Collidine is a weaker, more sterically hindered base that is sufficient to deprotonate the acid but poor at abstracting the

-proton that leads to racemization. -

Change the Additive: Use Oxyma Pure instead of HOAt/HOBt. Oxyma has a lower pKa and suppresses racemization more effectively in hindered systems.

Decision Matrix & Workflows

Reagent Selection Logic

Caption: Decision tree for selecting coupling reagents based on steric demand and racemization risk.

Comparative Data: Coupling Efficiency

The following table summarizes the performance of coupling reagents for

| Reagent | Mechanism | Yield (24h) | Racemization (DL%) | Byproducts | Recommended For |

| HATU | Uronium (OAt) | 65-80% | < 5% | Guanidinylation (if slow) | General hindered coupling |

| COMU | Uronium (Oxyma) | 85-95% | < 1% | Water-soluble | High-efficiency, low racemization |

| TFFH | Acid Fluoride | 90-98% | < 2% | Minimal | Extreme sterics , solid phase |

| PyBrOP | Phosphonium | 70-85% | Variable | Phosphine oxides | N-methylated amines |

| DIC/Oxyma | Carbodiimide | 50-70% | Low | Urea (insoluble) | Automated synthesis (green) |

Detailed Experimental Protocols

Protocol A: High-Efficiency COMU Coupling

Best for: Standard sterically hindered cyclobutyl couplings where racemization is a concern.

Materials:

-

Protected Amino Acid (e.g., Fmoc-ACBC-OH) (1.0 equiv)

-

COMU (1.0 equiv)

-

Oxyma Pure (1.0 equiv)

-

2,4,6-Collidine (2.0 equiv) - Crucial substitution for DIEA

-

Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

-

Dissolve Fmoc-ACBC-OH, COMU, and Oxyma Pure in minimal DMF (0.1 M concentration).

-

Add 2,4,6-Collidine.[4] The solution may turn yellow/orange (characteristic of Oxyma activation).

-

Pre-activation: Stir for exactly 2 minutes at room temperature. Do not exceed 5 minutes to avoid degradation.

-

Add the solution to the resin-bound amine (or free amine in solution).

-

React for 2 to 4 hours at room temperature.

-

Monitoring: Use HPLC or Chloranil test (for secondary amines). Ninhydrin may be false-negative for sterically shielded amines.

Protocol B: In-Situ Acid Fluoride Activation (TFFH)

Best for: "Impossible" couplings, N-methylated residues, or when COMU fails.

Materials:

-

Fmoc-ACBC-OH (3.0 equiv)

-

TFFH (3.0 equiv)

-

DIEA (6.0 equiv)[1]

-

Solvent: DCM or DMF (DCM often favors acid fluoride stability)

Step-by-Step:

-

Dissolve Fmoc-ACBC-OH and TFFH in anhydrous DCM (or DMF).

-

Add DIEA dropwise under inert atmosphere (

). -

Activation: Stir for 15-30 minutes . This generates the acid fluoride intermediate (

).-

Note: Acid fluorides are stable enough to be isolated, but in-situ is preferred for speed.

-

-

Add the mixture to the amine component.[1]

-

React for 12-24 hours . Acid fluorides are highly reactive but the steric wall of ACBC still requires time.

-

Workup: Standard wash. The byproduct is water-soluble tetramethylurea.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Wenschuh, H., et al. (1995). Stepwise Automated Solid Phase Synthesis of Naturally Occurring Peptaibols Using Fmoc Amino Acid Fluorides. Journal of Organic Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Cyclobutyl Amino Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Cycloalkanes in Modern Drug Discovery and the Need for Precise Structural Elucidation

In the landscape of modern medicinal chemistry, small, strained ring systems have emerged as valuable scaffolds for imparting unique three-dimensional character to drug candidates. Among these, the cyclobutane moiety is increasingly utilized to enhance metabolic stability, modulate physicochemical properties, and explore novel chemical space. Amino acids and their esters are fundamental building blocks in peptidomimetics and other therapeutic agents. The conjugation of a cyclobutyl group to an amino acid ester creates a class of compounds with significant potential, but also presents a unique challenge for structural characterization.

Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone technique for the structural elucidation of volatile organic compounds due to its high reproducibility and the generation of detailed fragmentation patterns that act as molecular fingerprints. Understanding these fragmentation pathways is critical for unambiguous identification and differentiation from isomeric structures.